![molecular formula C21H36O B1195155 (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1195155.png)
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol, also known as 17α-hydroxy-5α-pregnane-3,20-dione, is an endogenous steroid and a metabolite of 17α-hydroxyprogesterone. It is a progestogen, meaning it binds to progesterone receptors. it is better studied as a metabolic intermediate rather than a progestogen per se .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol is produced by the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2). The reduction of 17α-hydroxyprogesterone to this compound by SRD5A1 is well established, although the involvement of SRD5A2 is still under investigation .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Microorganisms are used to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to this compound. This method is economical due to the abundance of phytosterols as by-products from industries such as sugarcane, paper, and soybean oil production .
Analyse Des Réactions Chimiques
Types of Reactions
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 5α-pregnane-3,20-dione.
Reduction: It can be reduced to form 5α-pregnane-3α,17α-diol-20-one.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 5α-pregnane-3,20-dione.
Reduction: 5α-pregnane-3α,17α-diol-20-one.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroids.
Biology: It is studied for its role in steroidogenesis and its effects on progesterone receptors.
Medicine: this compound is investigated for its potential therapeutic effects in conditions related to steroid hormone imbalances.
Industry: It is used in the production of steroid-based pharmaceuticals
Mécanisme D'action
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol exerts its effects by binding to progesterone receptors. It is involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone without passing through testosterone as an intermediate. This pathway is significant in the biosynthesis of androgens and their subsequent effects on the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
17α-hydroxyprogesterone: A precursor to (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol.
5α-pregnane-3,20-dione: An oxidation product of this compound.
5α-pregnane-3α,17α-diol-20-one: A reduction product of this compound
Uniqueness
This compound is unique due to its role as an intermediate in the androgen backdoor pathway, bypassing the conventional intermediates androstenedione and testosterone. This makes it a crucial compound in the study of steroidogenesis and androgen biosynthesis .
Propriétés
Formule moléculaire |
C21H36O |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H36O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h15-18,22H,4-14H2,1-3H3/t15?,16-,17+,18+,19+,20+,21?/m1/s1 |
Clé InChI |
JSIVWCLRCGAVHN-QDAJJUMVSA-N |
SMILES isomérique |
CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)O |
SMILES canonique |
CCC1(CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
Synonymes |
17-EHAT 17-ethyl-17-hydroxyandrostane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


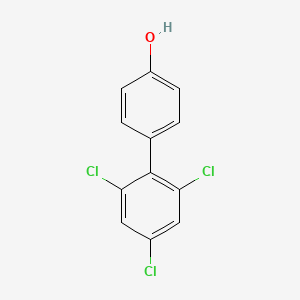
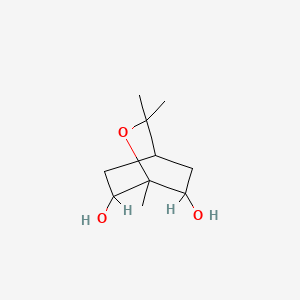
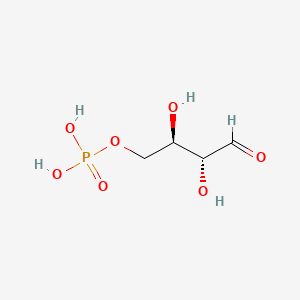
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2n-methyl-2h-tetrazol-5-yl]-phenol](/img/structure/B1195077.png)
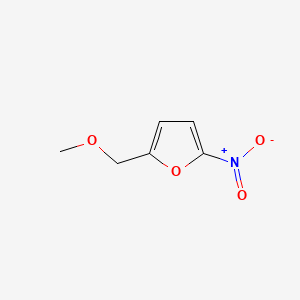

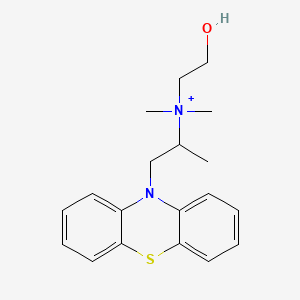
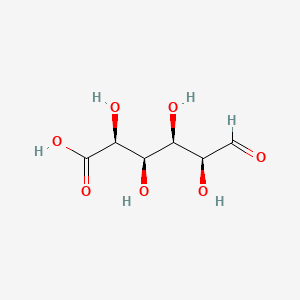
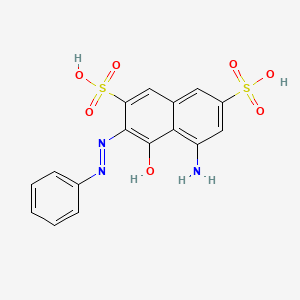
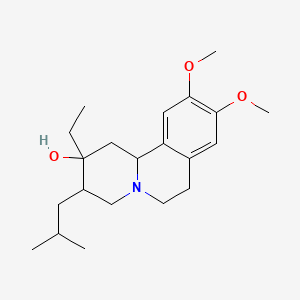

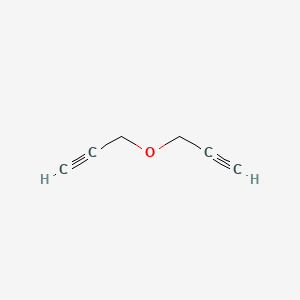
![[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate](/img/structure/B1195091.png)
![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
